[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide , followed by oxidative aromatization to the corresponding imidazole molecules .
Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions due to their amphoteric nature, meaning they can act as both acids and bases .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol” are not available in the sources I found.
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
689250-80-4 |
---|---|
Molecular Formula |
C10H9FN2O |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C10H9FN2O/c11-8-1-3-9(4-2-8)13-7-12-5-10(13)6-14/h1-5,7,14H,6H2 |
InChI Key |
CXZFAPBDLKRIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2CO)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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